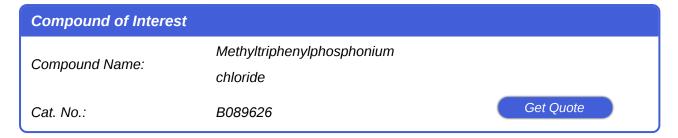


An In-depth Technical Guide to the Molecular Structure of Methyltriphenylphosphonium Chloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenylphosphonium chloride is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction. This essential olefination reaction is a cornerstone in the synthesis of complex organic molecules, including various pharmaceutical intermediates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of methyltriphenylphosphonium chloride. Detailed experimental protocols for its synthesis and a key application in the Wittig reaction are presented, alongside a visualization of the reaction mechanism.

Molecular Structure and Properties

Methyltriphenylphosphonium chloride consists of a central phosphorus atom bonded to three phenyl groups and one methyl group, forming a tetrahedral phosphonium cation. This cation is ionically bonded to a chloride anion.

Table 1: Physicochemical Properties of Methyltriphenylphosphonium Chloride



Property	Value	Reference
CAS Number	1031-15-8	
Molecular Formula	C19H18CIP	
Molecular Weight	312.77 g/mol	-
Appearance	White to off-white crystalline powder	-
Melting Point	232-234 °C	-
Solubility	Soluble in water, ethanol, and methanol. Insoluble in non-polar organic solvents like diethyl ether and hexane.	<u> </u>

Spectroscopic and Crystallographic Data

The structural integrity of **methyltriphenylphosphonium chloride** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **methyltriphenylphosphonium chloride** in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)



¹H NMR	Predicted δ (ppm)	Multiplicity	Assignment
Phenyl-H	7.6 - 7.9	Multiplet	15H
Methyl-H	~3.5	Doublet (²JP-H ≈ 13 Hz)	3H
¹³ C NMR	Predicted δ (ppm)	Assignment	
Phenyl C (ipso)	~118 (d, ¹JP-C ≈ 85- 90 Hz)	3C	
Phenyl C (ortho, meta, para)	128 - 135	15C	
Methyl C	~10 (d, ¹JP-C ≈ 55-60 Hz)	1C	-

Note: The predicted chemical shifts are based on data from structurally similar phosphonium salts. The coupling constants (J) are approximate values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl)
~1585, 1485, 1435	Strong	Phenyl C=C skeletal vibrations
~1110	Strong	P-C (phenyl) stretch
~995	Medium	P-C (methyl) stretch
~720, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)



X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in the solid state. While a specific CIF file for **methyltriphenylphosphonium chloride** is not readily available, data from the closely related benzyltriphenylphosphonium chloride reveals a tetrahedral geometry around the phosphorus atom with C-P-C bond angles close to the ideal 109.5°. The P-C bond lengths are typically in the range of 1.79-1.81 Å. The crystal packing is influenced by electrostatic interactions between the phosphonium cations and chloride anions, as well as weaker C-H···Cl hydrogen bonds.

Experimental Protocols Synthesis of Methyltriphenylphosphonium Chloride

This protocol describes the synthesis of **methyltriphenylphosphonium chloride** from triphenylphosphine and methyl iodide, followed by anion exchange.

Materials:

- Triphenylphosphine (P(C₆H₅)₃)
- Methyl iodide (CH₃I)
- Toluene
- Dowex® 1x8 chloride form ion-exchange resin
- Methanol
- · Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.
- Slowly add a stoichiometric amount of methyl iodide to the solution.



- Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of methyltriphenylphosphonium iodide will form.
- Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting materials.
- To perform the anion exchange, dissolve the methyltriphenylphosphonium iodide in a minimal amount of methanol.
- Pass the solution through a column packed with Dowex® 1x8 chloride form ion-exchange resin, eluting with methanol.
- Collect the eluent and remove the methanol under reduced pressure using a rotary evaporator.
- The resulting white solid is methyltriphenylphosphonium chloride. Recrystallize from a
 mixture of ethanol and diethyl ether to obtain pure crystals.
- Dry the purified product in a vacuum oven.

Wittig Reaction: Synthesis of an Alkene

This protocol outlines the general procedure for an olefination reaction using **methyltriphenylphosphonium chloride**.

Materials:

- · Methyltriphenylphosphonium chloride
- A strong base (e.g., n-butyllithium in THF, sodium hydride in DMSO)
- An aldehyde or ketone
- Anhydrous solvent (e.g., THF, DMSO)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution



Anhydrous magnesium sulfate (MgSO₄)

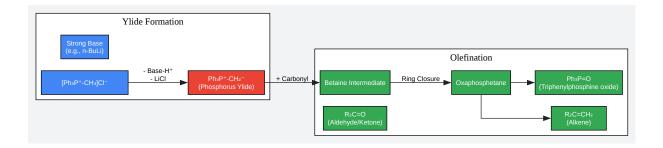
Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium chloride in the anhydrous solvent.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add one equivalent of the strong base. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the ylide solution back to 0 °C and slowly add a solution of the aldehyde or ketone in the same anhydrous solvent.
- Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
- Remove the solvent under reduced pressure to yield the crude alkene product.
- Purify the product by column chromatography on silica gel.

Reaction Mechanism and Visualization

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. The mechanism involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.





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Caption: The Wittig reaction mechanism.

Conclusion

Methyltriphenylphosphonium chloride is a versatile and indispensable reagent in modern organic synthesis. Its well-defined molecular structure and predictable reactivity make it a reliable choice for the construction of carbon-carbon double bonds via the Wittig reaction. The detailed protocols and structural data provided in this guide serve as a valuable resource for researchers engaged in synthetic chemistry and drug development, facilitating the efficient and reproducible synthesis of complex molecular targets.

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